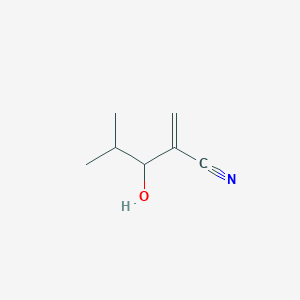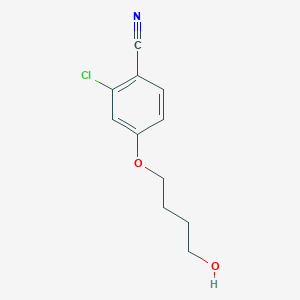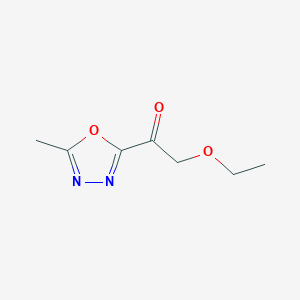
2-ethoxy-1-(5-methyl-1,3,4-oxadiazol-2-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-ethoxy-1-(5-methyl-1,3,4-oxadiazol-2-yl)ethanone is a heterocyclic compound containing an oxadiazole ring. This compound is part of the broader class of oxadiazoles, which are known for their diverse biological activities and applications in medicinal chemistry . The presence of the oxadiazole ring imparts unique chemical properties, making it a valuable scaffold in drug design and other scientific research fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-1-(5-methyl-1,3,4-oxadiazol-2-yl)ethanone typically involves the cyclization of hydrazides with carbon disulfide and subsequent reactions with various alkylating agents . One common method includes the reaction of benzophenone hydrazide with carbon disulfide in the presence of potassium hydroxide, followed by nucleophilic alkylation . The reaction conditions often involve refluxing in ethanol to achieve high yields .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Analyse Chemischer Reaktionen
Types of Reactions
2-ethoxy-1-(5-methyl-1,3,4-oxadiazol-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the ethoxymethyl group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted oxadiazoles, hydrazine derivatives, and oxides .
Wissenschaftliche Forschungsanwendungen
2-ethoxy-1-(5-methyl-1,3,4-oxadiazol-2-yl)ethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of 2-ethoxy-1-(5-methyl-1,3,4-oxadiazol-2-yl)ethanone involves its interaction with various molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. This interaction often involves the inhibition of specific enzymes or the activation of certain pathways, leading to the desired biological effect .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Indole-1,3,4-oxadiazol-2-thiol: Known for its antiviral properties.
3-(4-chlorophenyl)-5-(5-methyl-1,3,4-oxadiazol-2-yl)thio)methyl-1,2,4-oxadiazole: Exhibits anticancer activity.
Uniqueness
2-ethoxy-1-(5-methyl-1,3,4-oxadiazol-2-yl)ethanone is unique due to its specific ethoxymethyl substitution, which imparts distinct chemical properties and biological activities. This makes it a valuable compound for targeted drug design and other specialized applications .
Eigenschaften
Molekularformel |
C7H10N2O3 |
|---|---|
Molekulargewicht |
170.17 g/mol |
IUPAC-Name |
2-ethoxy-1-(5-methyl-1,3,4-oxadiazol-2-yl)ethanone |
InChI |
InChI=1S/C7H10N2O3/c1-3-11-4-6(10)7-9-8-5(2)12-7/h3-4H2,1-2H3 |
InChI-Schlüssel |
DPIUQGUYOSLURE-UHFFFAOYSA-N |
Kanonische SMILES |
CCOCC(=O)C1=NN=C(O1)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
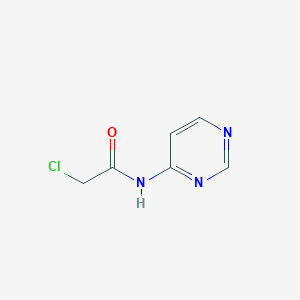
![1-(8-aminooctyl)-1H-imidazo[4,5-c]quinolin-4-amine](/img/structure/B8553804.png)
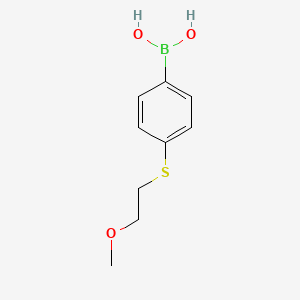
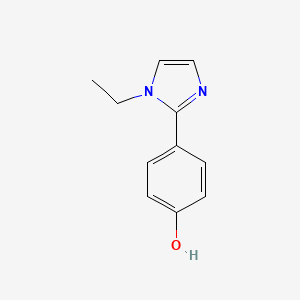
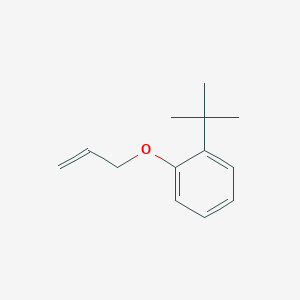
![1-[2-Methyl-5-(methyloxy)-4-nitrophenyl]piperazine](/img/structure/B8553830.png)
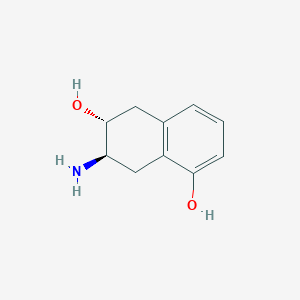
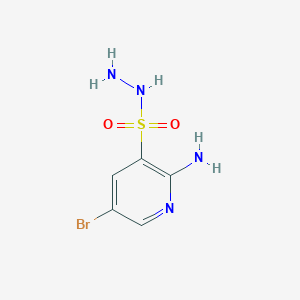
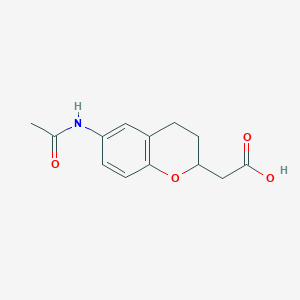
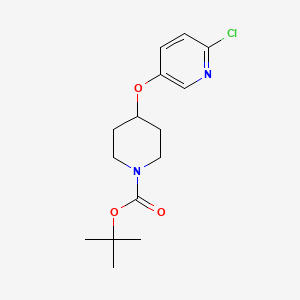
![5-Formylbicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B8553874.png)
